N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Alaninamide Backbone: Starting with alanine, the amine group is protected, and the carboxyl group is activated for subsequent reactions.
Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol compound to introduce the phenylsulfanyl group.
Attachment of the 4-Methoxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a 4-methoxyphenylboronic acid or a similar reagent.
Incorporation of the Methylsulfonyl Group: The final step involves the sulfonylation of the amine group using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: Boronic acids, palladium catalysts.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential use as an inhibitor of specific enzymes or receptors, leading to therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide would depend on its specific target. Generally, sulfonamide derivatives act by inhibiting enzymes or receptors through competitive or non-competitive binding. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
- N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]valinamide
Uniqueness
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-methoxyphenyl group, methylsulfonyl group, and phenylsulfanyl group in the same molecule can lead to unique interactions with biological targets and distinct pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15(19(22)20-13-14-26-18-7-5-4-6-8-18)21(27(3,23)24)16-9-11-17(25-2)12-10-16/h4-12,15H,13-14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKOVCJSMOSKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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